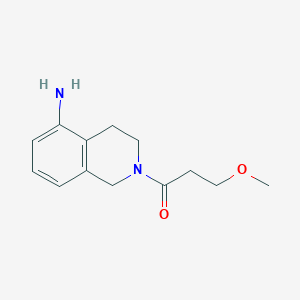

1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one

Description

1-(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-3-methoxypropan-1-one (CAS: 53955-82-1) is a heterocyclic compound featuring a 3,4-dihydroisoquinoline scaffold substituted with a 5-amino group and a 3-methoxypropan-1-one side chain. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol. The compound has been discontinued commercially, as noted in supplier databases , though the reasons remain unspecified. Key structural attributes include:

- 3-Methoxypropan-1-one chain: Contributes to electron-donating effects and moderate lipophilicity.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one |

InChI |

InChI=1S/C13H18N2O2/c1-17-8-6-13(16)15-7-5-11-10(9-15)3-2-4-12(11)14/h2-4H,5-9,14H2,1H3 |

InChI Key |

OTFYTJZABXNJNK-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)N1CCC2=C(C1)C=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst.

Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Isoquinoline Core

1-(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2-cyclopropylethan-1-one (CAS: Discontinued)

- Structural difference: Replaces the 3-methoxypropan-1-one chain with a cyclopropylethanone moiety.

- Inferred properties : The cyclopropyl group increases steric hindrance and may reduce solubility compared to the methoxy group in the target compound. This substitution could alter binding affinity in biological systems .

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one

- Structural difference: Substitutes the 5-amino and 3-methoxy groups with a 4-isobutylphenyl group.

- The bulky aromatic substituent likely enhances hydrophobic interactions but reduces water solubility compared to the target compound’s amino and methoxy groups .

Modifications in the Ketone Side Chain

T634-0825: 1-{7-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl}-3-methoxypropan-1-one

- Structural complexity: Incorporates a benzoxazepin ring and a dihydroisoquinolinylmethyl group.

- Physicochemical data :

- Molecular weight: 380.49 g/mol (vs. 232.28 g/mol for the target compound).

- logP: 2.865 (indicating moderate lipophilicity).

- Functional implications : The extended aromatic system may enhance receptor binding but reduce metabolic stability .

Heterocyclic Analogues with Divergent Scaffolds

3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one

- Structural difference: Replaces the dihydroisoquinoline core with a quinolin-4(1H)-one system.

3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one

- Structural difference: Features an indole-imidazole-propanone framework.

- Functional context: The indole and imidazole groups may confer distinct biological targeting (e.g., kinase inhibition) compared to the dihydroisoquinoline-based compounds .

Comparative Analysis Table

*Estimated based on structural similarity.

Biological Activity

The compound 1-(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-3-methoxypropan-1-one is a derivative of isoquinoline, a class of organic compounds known for various biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features an isoquinoline moiety that is substituted with an amino group and a methoxypropanone side chain. This structural configuration is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₂O₂ |

| Molecular Weight | 219.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not Available |

Research indicates that compounds derived from isoquinoline exhibit a range of biological activities, including:

- Anticancer Activity : Isoquinoline derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial in cell cycle regulation. The compound may interfere with cancer cell proliferation by inhibiting these kinases .

- Neuroprotective Effects : Isoquinolines are also studied for their neuroprotective properties. They may modulate neurotransmitter systems and protect against neurodegenerative diseases by acting as receptor modulators .

Case Studies

- Antitumor Activity : A study published in Cancer Research reported that isoquinoline derivatives selectively inhibit CDK4 over CDK2 and CDK1. The study highlighted the potential of these compounds in targeting specific cancer pathways, suggesting that this compound could serve as a lead compound for further development .

- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of related isoquinoline compounds in models of Alzheimer's disease. The results indicated that these compounds could reduce oxidative stress and improve cognitive function in animal models, suggesting a potential therapeutic role for this compound .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Inhibition of CDK Activity : Demonstrated selective inhibition of CDK4, leading to reduced proliferation in cancer cell lines.

- Modulation of Neurotransmitter Receptors : Potential activity at NMDA receptors suggests a role in modulating excitatory neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.